molecular formula C13H20N4O3 B6626286 N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine

Cat. No. B6626286
M. Wt: 280.32 g/mol
InChI Key: RWWSBCHIAJHVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of oxazolo[5,4-d]pyrimidine derivatives and has been shown to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or proteins that are involved in the growth and proliferation of cancer cells or the replication of viruses and bacteria.
Biochemical and Physiological Effects:
N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has been shown to exhibit various biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and disrupt bacterial cell wall synthesis. Moreover, this compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine in lab experiments is its high potency and selectivity towards specific targets. Moreover, this compound is relatively easy to synthesize and can be obtained in good yields. However, one of the limitations of using this compound is its potential toxicity towards normal cells, which may limit its therapeutic applications.

Future Directions

There are several future directions that can be explored in the field of N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine research. One potential direction is the development of more potent and selective derivatives of this compound for use in cancer therapy. Another direction is the investigation of the potential use of this compound in the treatment of viral and bacterial infections. Moreover, further studies are needed to fully understand the mechanism of action of this compound and to identify its potential side effects and toxicity towards normal cells.

Synthesis Methods

The synthesis of N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine involves the reaction of 3-methyl-1,2-oxazolo[5,4-d]pyrimidine-4,7-dione with 3,3-diethoxypropylamine in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.

Scientific Research Applications

N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antibacterial activities. Moreover, this compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-(3,3-diethoxypropyl)-3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O3/c1-4-18-10(19-5-2)6-7-14-12-11-9(3)17-20-13(11)16-8-15-12/h8,10H,4-7H2,1-3H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWWSBCHIAJHVHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCNC1=C2C(=NOC2=NC=N1)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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